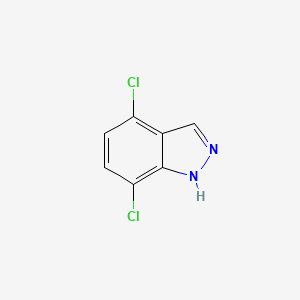

4,7-Dichloro-1H-indazole

Description

Significance of Indazole Scaffolds in Advanced Organic Synthesis and Materials Science

Indazole scaffolds are highly significant in both advanced organic synthesis and materials science, largely due to their versatile chemical and biological properties stackoverflow.com. In medicinal chemistry, indazoles are recognized as important heterocyclic motifs and building blocks for numerous drug molecules, exhibiting a wide array of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antihypertensive, antidepressant, and anti-HIV properties stackoverflow.comwikipedia.orguni.lunih.govwikipedia.org. Examples of indazole-containing compounds include FDA-approved drugs like niraparib (B1663559) and pazopanib, which are utilized in cancer therapy wikipedia.org.

Beyond biological applications, indazoles have garnered attention in materials chemistry due to their promising photophysical properties wikipedia.org. Their unique physicochemical attributes, including enhanced metabolic stability, solubility, and bioavailability, position them as key structural motifs in various clinically effective agents. The ability to functionalize the indazole ring at different positions with high selectivity allows for the creation of an immense number of derivatives with diverse therapeutic and material applications.

Overview of the Dihaloindazole Structural Motif within Heterocyclic Chemistry

The dihaloindazole structural motif represents a specific class of indazoles where two hydrogen atoms on the benzene (B151609) ring component are replaced by halogen atoms, such as chlorine. Heterocyclic compounds, broadly defined as cyclic structures containing carbon and at least one other element like nitrogen, oxygen, or sulfur, are fundamental to organic chemistry and are frequently found in natural products and pharmaceutically relevant compounds.

The introduction of halogens, particularly chlorine, significantly modifies the electronic and steric properties of the indazole core, influencing its reactivity, solubility, and potential biological interactions. These modifications can alter the compound's ionization degree at physiological pH, thereby affecting its basicity, lipophilicity, and pharmacokinetic profile. The dihaloindazole motif is thus of considerable interest as it allows for fine-tuning of these properties, opening pathways for novel synthetic transformations and the development of new functional molecules.

Scope and Academic Research Focus on 4,7-Dichloro-1H-Indazole

The chemical compound this compound, featuring two chlorine atoms at positions 4 and 7 of the indazole nucleus, is of particular academic research interest. Its specific substitution pattern makes it a valuable intermediate and building block in advanced organic synthesis. While direct widespread applications for the unsubstituted this compound may not be extensively documented in readily available literature, its significance stems from its potential as a versatile precursor for synthesizing more complex, functionalized indazole derivatives.

Research often focuses on developing efficient synthetic routes to such dihaloindazoles and exploring their reactivity for further derivatization. For instance, derivatives of this compound have been explored as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy, indicating a clear research focus on this specific dichloro substitution pattern for drug discovery uni.lu. This underscores its importance in academic research as a scaffold amenable to further chemical modification and biological evaluation.

Historical Context of Indazole Synthesis Methodologies Relevant to Dichloro-Substituted Analogs

The synthesis of indazoles, including dichloro-substituted analogs, has a rich historical background with various methodologies developed over time. Early approaches to the indazole core include the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization involving the methyl group to form 1H-indazole stackoverflow.com. The diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to yield 3-substituted 1H-indazoles stackoverflow.com. Other historical methods utilized precursors such as isatin (B1672199), o-methylacetanilide, and anthranilic acid stackoverflow.com.

More contemporary synthetic strategies have emphasized catalyst-based approaches, notably employing transition metals and principles of green chemistry to enhance reaction efficiency and selectivity wikipedia.org. For example, copper-catalyzed hydroamination reactions of 2-alkynylazobenzenes have been reported for the synthesis of 3-alkenyl-2H-indazoles. The Cadogan cyclization, involving the intramolecular cyclization of 2-nitrophenylmethanimines, also represents a robust and modular synthetic route for indazole-derived compounds.

The introduction of halogens onto the indazole scaffold, leading to compounds like this compound, often involves halogenation reactions. However, achieving precise regioselectivity for multiple halogenations can be challenging. Early chlorination of 1H-indazole in acidic media typically yielded a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles non-regioselectively. Selective chlorination, such as achieving 3-chloro-1H-indazole, has been reported using specific reagents like sodium hypochlorite (B82951) stackoverflow.com. The synthesis of specific dichloro-indazoles like this compound would necessitate tailored synthetic pathways to control the positions of chlorine atoms, often building upon and refining these foundational indazole synthesis methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJOZYZKADKDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605308 | |

| Record name | 4,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-86-5 | |

| Record name | 4,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4,7 Dichloro 1h Indazole

Electrophilic Substitution Reactions on the Dihaloindazole Ring

Electrophilic aromatic substitution reactions on the indazole scaffold are influenced by the electronic properties of both the pyrazole (B372694) and benzene (B151609) rings. The pyrazole ring is generally considered electron-rich and tends to direct incoming electrophiles to the C3 position. However, in 4,7-dichloro-1H-indazole, the two chlorine atoms on the benzene ring are electron-withdrawing by induction, which deactivates the ring toward electrophilic attack, making such reactions slower than in unsubstituted benzene. libretexts.orgbyjus.com

Further halogenation of this compound is an example of electrophilic aromatic substitution. The chlorine atoms already present on the benzene ring act as deactivating groups but are ortho- and para-directors. libretexts.orglibretexts.org The pyrazole part of the molecule, being electron-rich, strongly directs electrophilic attack to the C3 position. Research on various indazole derivatives has shown that bromination, a common halogenation reaction, proceeds efficiently at the C3 position. nih.gov For this compound, the combined directing effects suggest that the most probable site for further halogenation (e.g., bromination or chlorination) is the C3 position. Due to the deactivating nature of the existing chloro substituents, these reactions would likely require more forcing conditions compared to the halogenation of unsubstituted 1H-indazole.

Table 1: Representative Reagents for Electrophilic Halogenation of Indazoles This table is based on general findings for the indazole scaffold and not specific to the 4,7-dichloro derivative.

| Reaction | Reagent | Solvent | Typical Position |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | C3 |

| Bromination | Dibromohydantoin (DBDMH) | Ethanol | C3 nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | C3 |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions involving potent electrophiles like the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. masterorganicchemistry.comlibretexts.orglibretexts.org The introduction of a nitro (NO₂) or sulfonic acid (SO₃H) group onto the this compound ring is challenging due to the significant deactivation conferred by the two chlorine atoms and the electron-withdrawing nature of the pyrazole ring under acidic conditions.

The directing effects in the molecule are complex:

The chlorine at C4 directs incoming electrophiles to the C5 position (ortho).

The chlorine at C7 directs to the C6 position (ortho).

The pyrazole ring directs to the C3 position.

Therefore, nitration or sulfonation could potentially yield a mixture of products, with substitution occurring at the C3, C5, or C6 positions. Studies on the nitration of other highly deactivated molecules, such as 1,3-dichloro-2-nitrobenzene, show that such reactions are possible but require harsh conditions, for instance, using fuming sulfuric acid (oleum) as a solvent. rsc.org It is expected that the nitration and sulfonation of this compound would similarly demand strong acid systems. masterorganicchemistry.com

For indazole derivatives, alkylation and acylation reactions predominantly occur at the nitrogen atoms rather than on the carbon framework. Direct alkylation or acylation of the benzene ring via Friedel-Crafts reactions is generally not feasible for indazoles. libretexts.orglibretexts.org This is because the basic nitrogen atoms of the pyrazole ring react with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a complex that deactivates the entire ring system towards further electrophilic attack. libretexts.org

Consequently, the reaction of this compound with alkylating or acylating agents typically results in N-substitution. This reaction can lead to a mixture of two regioisomers: the N1-substituted and the N2-substituted products. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.org Generally, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. beilstein-journals.org This selectivity is often attributed to the greater thermodynamic stability of the 1H-indazole tautomer and its corresponding anion. beilstein-journals.org

Table 2: General Conditions for N-Alkylation of Indazoles This table illustrates common conditions and the typical product distribution observed for substituted indazoles.

| Alkylating Agent | Base | Solvent | Predominant Isomer |

| Alkyl Halide (e.g., Pentyl Bromide) | NaH | THF | N1 beilstein-journals.org |

| Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃ | DMF | Mixture of N1 and N2 beilstein-journals.org |

| Alcohols (Mitsunobu Reaction) | PPh₃, DEAD | THF | N2 |

Nucleophilic Substitution Reactions and Transformations

The electron-deficient character of the dihalo-substituted benzene ring in this compound allows for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms. The pyrazole ring acts as an electron-withdrawing group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thus facilitating the reaction. nih.gov

While specific studies on this compound are limited, research on related halo-heterocyclic systems provides insight into its potential reactivity. For instance, the chlorine atoms on 2,4-dichloroquinazoline (B46505) can be selectively displaced by various amine nucleophiles, with the C4 position being significantly more reactive. nih.gov Similarly, in 4,6-dinitro-1H-indazole, the nitro group at the C4 position is readily replaced by nucleophiles. thieme-connect.de This suggests that the chlorine atoms at C4 and C7 of this compound could be susceptible to displacement by strong nucleophiles like alkoxides, thiolates, or amines, particularly under thermal or microwave conditions. nih.gov The relative reactivity of the C4 versus the C7 chlorine would depend on the specific electronic and steric environment of each position.

Tautomerism and Aromaticity in Dihaloindazoles

Indazole is an aromatic heterocyclic compound with a ten-π electron system, which confers significant stability. nih.govwikipedia.org This aromaticity is a defining feature of its structure and reactivity. Like many nitrogen-containing heterocycles, indazole exhibits annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov For the parent indazole and the vast majority of its substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.govresearchgate.net The 1H form, often referred to as the "benzenoid" tautomer, benefits from a fully aromatic benzene ring, which contributes to its greater stability. researchgate.net The 2H form is described as having more "quinonoid" character and is typically higher in energy.

Computational studies and experimental data have consistently shown that the energy difference between the two tautomers is significant, favoring the 1H form. researchgate.net While substituents and the polarity of the solvent can influence the tautomeric equilibrium, the 1H form remains predominant in most cases. bgu.ac.ilnih.govscispace.com For this compound, it is expected that the 1H-tautomer is the major, if not exclusive, form present under normal conditions. In some specific cases involving intramolecular hydrogen bonding, the 2H-tautomer can be stabilized. bgu.ac.ilnih.gov

Table 3: Calculated Relative Energy of 2H-Tautomer vs. 1H-Tautomer for Substituted Indazoles This table presents theoretical data for various indazoles to illustrate the general stability of the 1H-tautomer.

| Compound | Method | Energy Difference (kJ/mol) (E2H - E1H) | Reference |

| Indazole | MP2/6-31G** | 15.0 | thieme-connect.de (from a 2022 article) |

| Indazole | B3LYP/6-311++G(d,p) | 20.0 | thieme-connect.de (from a 2022 article) |

Influence of Chlorine Substituents on Tautomeric Stability

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov In the unsubstituted parent molecule, the 1H-tautomer is thermodynamically more stable than the 2H-form due to its benzenoid character, whereas the 2H-tautomer has a less stable quinonoid structure. researchgate.netnih.gov Theoretical calculations have estimated the energy difference to be approximately 15 kJ·mol⁻¹ in favor of the 1H-tautomer. nih.gov

The presence of substituents on the benzene ring can modulate the relative stability of these tautomers. In this compound, the two chlorine atoms exert a significant electronic influence on the heterocyclic system. Chlorine atoms are strongly electronegative and withdraw electron density through the sigma bond network (a negative inductive effect, -I). They also possess lone pairs of electrons that can be donated into the aromatic pi-system (a positive mesomeric effect, +M). For halogens, the inductive effect typically outweighs the mesomeric effect, resulting in a net electron-withdrawing character.

Table 1: Factors Influencing Indazole Tautomeric Stability

| Factor | Influence on Equilibrium (1H vs. 2H) | Relevance to this compound |

|---|---|---|

| Aromaticity | The benzenoid structure of the 1H-tautomer is inherently more stable than the quinonoid structure of the 2H-tautomer. | This is the primary reason the 1H form is favored. |

| Inductive Effect (-I) of Chlorine | Withdraws electron density from the ring, decreasing the basicity of the nitrogen atoms. | The two chlorine atoms strongly deactivate the ring, potentially making the less aromatic 2H-form even less stable. |

| Mesomeric Effect (+M) of Chlorine | Donates electron density into the pi-system, but this effect is weaker than the inductive withdrawal. | This effect is not strong enough to overcome the stabilizing force of aromaticity and the inductive effect. |

| Solvent Polarity | Polar solvents can influence the tautomeric equilibrium by solvating the different tautomers to varying extents. nih.gov | The specific influence on the 4,7-dichloro derivative would depend on the difference in dipole moments between its tautomers. |

Addition Reactions and Associated Mechanisms

N-unsubstituted indazoles, including this compound, can undergo addition reactions with electrophilic carbonyl compounds like formaldehyde (B43269). nih.gov This reaction is a characteristic transformation for N-unsubstituted azoles and serves as a common method for introducing a hydroxymethyl group onto a ring nitrogen atom. nih.gov The reaction is typically carried out in aqueous acidic conditions, such as in the presence of hydrochloric acid. nih.gov

Formaldehyde is a highly reactive electrophile, and its reactivity is further enhanced in acidic media through protonation of the carbonyl oxygen. nih.gov The indazole molecule, despite the deactivating effect of the chlorine substituents, possesses nucleophilic nitrogen atoms in the pyrazole ring that can attack the electrophilic carbon of the protonated formaldehyde. The primary products of this reaction are N-hydroxymethyl derivatives, specifically (4,7-dichloro-1H-indazol-1-yl)methanol and (4,7-dichloro-2H-indazol-2-yl)methanol. Generally, the reaction leads to the formation of the more thermodynamically stable N1-substituted isomer as the major product. nih.gov

The mechanism for the addition of indazole to formaldehyde in an acidic medium proceeds through a well-established pathway. nih.gov It is important to note that under these conditions, the indazole itself can be protonated. However, the concentration of the neutral, more nucleophilic indazole is sufficient to react with the highly electrophilic protonated formaldehyde.

The key steps of the mechanism are as follows:

Activation of the Electrophile : The formaldehyde carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), forming a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or its solvated equivalent. This species is a much stronger electrophile than neutral formaldehyde. nih.gov

Nucleophilic Attack : The neutral 1H-indazole tautomer acts as a nucleophile. The electron lone pair on the N1 atom attacks the electrophilic carbon of the protonated formaldehyde. This step is generally considered the rate-determining step. A parallel attack can occur from the N2 atom of the 2H-tautomer, which exists in equilibrium.

Deprotonation : The resulting intermediate, which is an N-hydroxymethyl indazolium cation, is then deprotonated by a base (e.g., H₂O or Cl⁻) to yield the neutral N-hydroxymethyl indazole product.

Radical Reactions and Oxidative Transformations

The indazole ring can participate in radical reactions, although these are less common than electrophilic or nucleophilic substitutions. The C3 position is often susceptible to radical functionalization. nih.gov However, a more significant transformation for indazoles substituted at the 4- and 7-positions is oxidative conversion.

A key oxidative transformation for the this compound scaffold is its conversion to the corresponding This compound-4,7-dione . This transformation involves the oxidation of the benzene portion of the bicyclic system. Such indazole-diones are valuable synthetic intermediates. For instance, 1H-indazol-7-amines can be readily oxidized by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) to yield 1H-indazole-4,7-diones. While the direct oxidation of this compound itself is not explicitly detailed, its structural similarity to precursors that form indazole-diones suggests its potential to undergo similar oxidative processes, likely proceeding through radical or electron-transfer mechanisms depending on the oxidant used. These dione (B5365651) derivatives serve as important scaffolds for further chemical modification, particularly in the development of bioactive compounds. nih.gov

Role of this compound as a Synthetic Intermediate

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. nih.govresearchgate.net The this compound molecule is a valuable synthetic intermediate due to the presence of reactive sites that allow for further functionalization. The chlorine atoms can be displaced via nucleophilic aromatic substitution under certain conditions, and the pyrazole ring can be substituted at the N1 and C3 positions.

A significant application of this scaffold is as a precursor for more complex heterocyclic systems. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the synthesis of Lenacapavir, a potent antiviral agent for the treatment of HIV-1. nih.govchemrxiv.org

Furthermore, the oxidative transformation of the this compound framework to an indazole-4,7-dione provides a direct pathway to another class of important molecules. These diones are used as intermediates in the synthesis of Bromodomain-containing protein 4 (BRD4) inhibitors, which are being investigated as potential anti-cancer agents. nih.gov The synthesis of potent BRD4 inhibitors has been reported starting from 1H-indazole-4,7-dione scaffolds, highlighting the strategic importance of intermediates like this compound that can be converted into these core structures.

Table 2: Synthetic Utility of the this compound Scaffold

| Transformation/Reaction | Resulting Structure/Intermediate | Application/Significance |

|---|---|---|

| Oxidation | This compound-4,7-dione | Core structure for the synthesis of BRD4 inhibitors for cancer therapy. nih.gov |

| N-Alkylation/Substitution | N1- or N2-substituted indazoles | Modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov |

| Functionalization and Elaboration | Complex substituted indazoles | Serves as a rigid scaffold for building kinase inhibitors and other therapeutic agents. nih.gov |

Spectroscopic Characterization Methodologies for 4,7 Dichloro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4,7-dichloro-1H-indazole, offering precise insights into its atomic framework. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of indazole derivatives. derpharmachemica.com For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms. The N-H proton signal is typically broad and its chemical shift can be solvent-dependent. mdpi.com

Interactive Data Table: Representative NMR Data for Chlorinated Heterocycles

| Compound | Nucleus | Chemical Shift (ppm) |

| 6-bromo-2,3-dichloro-1H-indole | ¹H | 7.33-8.15 |

| ¹³C | 104.2-133.7 | |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | ¹H & ¹³C | pH-dependent shifts observed |

Note: This table contains data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound was not found.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the indazole ring system. ipb.pt The chemical shifts of the nitrogen atoms are sensitive to tautomerism, substitution patterns, and intermolecular interactions like hydrogen bonding. researchgate.net For indazoles, ¹⁵N NMR can help distinguish between the N1 and N2 nitrogens in the pyrazole (B372694) ring. ipb.pt The use of ¹⁵N NMR, often in conjunction with proton-detected experiments like ¹H-¹⁵N HSQC, provides unambiguous assignment of nitrogen resonances and can reveal subtle structural details. nih.gov Although direct ¹⁵N NMR data for this compound is not available, studies on similar azole compounds demonstrate its utility in confirming the positions of substituents and understanding the electronic structure. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly attached to carbon atoms. columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. mdpi.comresearchgate.net By comparing the calculated shifts with the experimental data, the structural assignment can be further validated. researchgate.net This method is particularly useful for complex structures or when distinguishing between possible isomers. researchgate.net The accuracy of GIAO calculations depends on the level of theory and the basis set used. researchgate.netconicet.gov.ar For various organic molecules, including heterocyclic compounds, GIAO calculations have been shown to be in good agreement with experimental values, aiding in the definitive structural elucidation. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. elte.huutdallas.edu For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H stretch : A band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the indazole ring. mdpi.com

C-H stretch : Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. libretexts.org

C=C and C=N stretches : These vibrations from the aromatic and pyrazole rings are expected in the 1400-1650 cm⁻¹ range. mdpi.com

C-Cl stretch : The presence of chlorine atoms will give rise to C-Cl stretching bands, typically in the fingerprint region below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C, C=N | Stretch | 1400 - 1650 |

| C-Cl | Stretch | < 800 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₇H₄Cl₂N₂), the molecular ion peak in the mass spectrum would be expected at an m/z corresponding to its molecular weight (186.03 g/mol ). aobchem.comnih.gov Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, confirming the presence of two chlorine atoms. arkat-usa.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bioscience.fi This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous assignment of the chloro-substituents at the C4 and C7 positions of the indazole ring.

Table 3: Illustrative Crystal Structure Data Parameters from a Related Indazole Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | 7.8541 | Unit cell dimension |

| b (Å) | 7.9274 | Unit cell dimension |

| c (Å) | 15.877 | Unit cell dimension |

| β (°) | 101.149 | Unit cell angle |

| Bond Length (C-Cl) | ~1.74 Å | Precise length of the carbon-chlorine bond |

| Bond Angle (C-C-C) | ~120° | Angles within the aromatic rings |

Data is illustrative and based on a published indazole derivative (2-(5-nitro-1-H-indazol-1-yl) acetic acid) to demonstrate the type of information obtained. tandfonline.com

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. williams.edu The indazole ring system contains a chromophore that gives rise to characteristic absorption bands, typically resulting from π→π* and n→π* electronic transitions. eurjchem.com The positions and intensities of these absorption maxima (λ_max) are sensitive to the molecular environment, a phenomenon known as solvatochromism. vlabs.ac.in

For this compound, the π→π* transitions, associated with the aromatic system, are expected to be intense and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically less intense and may be observed as a shoulder on the main absorption band.

The choice of solvent can significantly influence the UV-Vis spectrum. ijcce.ac.ir In polar protic solvents (e.g., ethanol), hydrogen bonding can stabilize the ground state of the n-electrons, leading to a hypsochromic (blue) shift in the n→π* transition compared to a non-polar solvent (e.g., hexane). Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state. vlabs.ac.in Studying these solvent effects helps in assigning the nature of the electronic transitions.

Table 4: Expected UV-Vis Absorption Data and Solvent Effects for this compound

| Solvent | Dielectric Constant (ε) | Expected λ_max (nm) for π→π* | Expected λ_max (nm) for n→π* | Expected Shift Type |

|---|---|---|---|---|

| Hexane | 1.88 | ~285 | ~310 | Reference |

| Chloroform | 4.81 | ~288 | ~305 | Bathochromic (π→π), Hypsochromic (n→π) |

| Ethanol | 24.5 | ~290 | ~300 | Bathochromic (π→π), Hypsochromic (n→π) |

| Water | 80.1 | ~292 | ~298 | Bathochromic (π→π), Hypsochromic (n→π) |

Expected λ_max values are hypothetical and based on general principles of solvatochromism for heterocyclic compounds. eurjchem.commdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dichloro-1H-indazole |

| 4,7-dichloro-1H-indole-2,3-dione |

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid |

| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde |

| 4-Bromo-3,7-dichloro-1H-indazole |

Computational and Theoretical Investigations of 4,7 Dichloro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. They use the principles of quantum mechanics to compute the structure and properties of chemical systems. For a molecule like 4,7-Dichloro-1H-indazole, these methods can predict its stable conformation, vibrational frequencies, and electronic properties without the need for empirical data.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of molecules like this compound. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p) or larger, can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. derpharmachemica.com

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT would reveal the planarity of the indazole ring system and the specific orientations of the chlorine substituents. The electronic structure analysis from DFT provides information on the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. researchgate.net While specific experimental crystal structure data for this compound is not widely published, DFT provides reliable predictions. For instance, in related N-benzylidene-6-fluoro-1H-indazol-3-amine compounds, DFT calculations showed that the indazole ring's C-N and N-N bond lengths were calculated to be approximately 1.33-1.38 Å and 1.36 Å, respectively. derpharmachemica.com

Table 1: Predicted Molecular Geometry Parameters for Indazole Derivatives using DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (pyrazole ring) | 1.33 - 1.38 Å |

| Bond Length | N-N (pyrazole ring) | ~1.36 Å |

| Bond Length | C-Cl | ~1.76 Å |

| Bond Angle | C-N-N | ~105° - 112° |

| Bond Angle | N-N-C | ~105° - 112° |

| Bond Angle | C-C-Cl | ~120° |

Note: The values in this table are illustrative, based on DFT calculations for similar substituted indazole structures, as specific published data for this compound is scarce. derpharmachemica.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the Schrödinger equation, without using experimental data for parametrization. iitg.ac.in These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a high level of theoretical accuracy.

For this compound, ab initio calculations are valuable for predicting thermochemical properties like the heat of formation and total atomization energy with high precision. thieme-connect.de These energy predictions are critical for assessing the molecule's thermodynamic stability. Furthermore, ab initio methods can be used to map potential energy surfaces for chemical reactions, helping to predict reaction pathways and activation energies, thereby offering insights into the molecule's reactivity. thieme-connect.de While computationally more demanding than DFT, their accuracy is often the benchmark for theoretical studies. For the parent 1H-indazole, ab initio calculations have been used to interpret photoelectron spectra and confirm that the 1H-tautomer is the more stable form. thieme-connect.de

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis delves into the distribution and energy of molecular orbitals, the electrostatic potential, and the nature of chemical bonds to predict reactivity and interaction sites.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical descriptors of a molecule's stability and reactivity. ajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. In a computational study of a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the HOMO-LUMO energy gap was calculated to be around 4.98 eV, indicating significant stability. asianresassoc.orgresearchgate.net For this compound, the HOMO is expected to be distributed over the π-system of the fused rings, while the LUMO would also be located on the aromatic system, with contributions from the chlorine atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indazole Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.0 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Note: This table contains representative values based on published data for complex indazole derivatives to illustrate the output of FMO analysis. asianresassoc.orgresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate regions of varying electron density.

Red/Yellow: Regions of high electron density (negative potential), typically found around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack. ajchem-a.com

Blue: Regions of low electron density (positive potential), usually located around hydrogen atoms bonded to electronegative atoms or electron-deficient areas. These are sites for nucleophilic attack. ajchem-a.com

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons. asianresassoc.orgresearchgate.net The electronegative chlorine atoms would also create regions of negative potential. Positive potential (blue) would likely be concentrated on the N-H proton, making it a potential hydrogen bond donor site. researcher.life This mapping is crucial for understanding how the molecule will interact with other reagents or biological targets.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a detailed picture of the charge distribution and the stabilizing interactions within a molecule.

Table 3: Representative NBO Donor-Acceptor Interactions in Indazole Systems

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |

| π (C1-C2) | π* (N1-N2) | High | π-system delocalization |

| LP (N1) | σ* (C-C) | Moderate | Lone pair delocalization |

| LP (Cl) | σ* (C-C) | Low-Moderate | Halogen lone pair interaction |

Note: This table is an illustrative representation of typical interactions and stabilization energies (E(2)) that NBO analysis would reveal for a substituted indazole. LP denotes a lone pair, and π and σ denote bonding and antibonding orbitals, respectively.* asianresassoc.orgresearchgate.net

Thermodynamic and Kinetic Studies

Computational chemistry provides powerful tools to investigate the thermodynamic and kinetic aspects of chemical compounds and reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies focus on understanding its stability, reactivity, and the energetic profiles of its formation and transformations.

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. nih.gov This process includes the localization of stationary points, such as minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). nih.govsmu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction kinetics.

Computational approaches like Density Functional Theory (DFT) are frequently used to model reaction pathways, such as the electrophilic substitution on an indazole ring. researchgate.netrsc.org For instance, in the halogenation of indazoles, theoretical calculations can elucidate the regioselectivity by comparing the activation barriers for substitution at different positions. rsc.org The analysis of the intrinsic reaction coordinate (IRC) confirms that a calculated transition state correctly connects the reactant and product minima along the reaction path. nih.gov The United Reaction Valley Approach (URVA) offers a detailed analysis by partitioning the reaction path into distinct phases, revealing the sequence of bond breaking and forming events and the electronic factors that govern the mechanism. nih.govsmu.edu

Table 1: Example of Calculated Activation Energies for a Hypothetical Reaction Step This table presents hypothetical data to illustrate the type of information obtained from computational studies of reaction mechanisms.

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) |

| Electrophilic Attack | This compound + E⁺ | [Indazole-E]‡-TS1 | Sigma Complex | 15.2 |

| Proton Loss | Sigma Complex | [Indazole-E]‡-TS2 | Substituted Product | 5.8 |

Tautomeric Energy Differences and Stability Predictions

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. thieme-connect.de Computational studies are crucial for predicting the relative stability of these tautomers. researchgate.netnih.gov For the parent indazole and many of its substituted derivatives, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer. thieme-connect.de

Quantum chemical calculations, often employing methods like MP2, CCSD(T), or DFT, can quantify the energy difference between the tautomers in the gas phase and in different solvents. researchgate.netnih.gov The inclusion of solvent effects, typically through models like the Polarizable Continuum Model (PCM), is important as the relative stability can change with the polarity of the medium. nih.gov For example, calculations on methyl-substituted indazoles have shown the 1-methyl-1H-indazole to be more stable than the 2-methyl-2H-indazole by approximately 3.2–3.6 kcal/mol. thieme-connect.de Similar calculations for this compound would predict the relative populations of each tautomer at equilibrium.

Table 2: Calculated Relative Energies of 4,7-Dichloro-indazole Tautomers Data is illustrative, based on typical findings for substituted indazoles.

| Tautomer | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| This compound | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| 4,7-dichloro-2H-indazole | B3LYP/6-311++G(d,p) | +3.8 | +3.1 |

Vibrational Analysis and Thermodynamic Parameters

Frequency calculations are a standard output of computational quantum chemistry studies, serving two main purposes: to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency), and to predict the vibrational spectrum (IR and Raman) of the molecule. mdpi.comresearchgate.net These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and thermodynamic parameters like enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.com

For this compound, DFT calculations can predict its fundamental vibrational modes. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors from the computational method and the neglect of anharmonicity. frontiersin.org The thermodynamic data obtained are essential for calculating reaction energies, equilibrium constants, and understanding the temperature dependence of chemical processes.

Table 3: Example of Calculated Thermodynamic Parameters for this compound Illustrative data calculated at 298.15 K and 1 atm.

| Parameter | Value | Unit |

| Zero-Point Vibrational Energy (ZPVE) | 75.45 | kcal/mol |

| Enthalpy (H) | 81.22 | kcal/mol |

| Entropy (S) | 88.5 | cal/mol·K |

| Gibbs Free Energy (G) | 54.8 | kcal/mol |

Structure-Property Relationships (SPR) of Dihaloindazoles

The introduction of halogen atoms onto the indazole scaffold significantly modulates its electronic properties. chemblink.com Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect), which lowers the electron density of the aromatic rings. cymitquimica.comasianresassoc.org In this compound, the two chlorine atoms at positions 4 and 7 cumulatively decrease the electron density on the benzene (B151609) portion of the molecule.

This electronic perturbation affects several key properties:

Acidity: The electron-withdrawing nature of the chlorine atoms stabilizes the indazolide anion formed upon deprotonation, thereby increasing the acidity of the N-H proton compared to unsubstituted indazole.

Dipole Moment: The positions of the polar C-Cl bonds influence the magnitude and direction of the molecular dipole moment. thieme-connect.deresearchgate.net

Reactivity: The reduced electron density deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the carbon atoms bonded to chlorine become more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps, which can be calculated computationally, visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for intermolecular interactions. researchgate.netasianresassoc.org

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. nih.govmpg.de By calculating spectroscopic properties and comparing them to measured spectra, researchers can assess the accuracy of the chosen computational method and basis set. frontiersin.orgmdpi.comnih.gov A strong correlation between predicted and experimental data provides confidence in the computational model's ability to describe the molecule's structure and properties accurately. sci-hub.semdpi.com

For this compound, this involves:

NMR Spectroscopy: Calculating nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. mdpi.comderpharmachemica.com These theoretical values are then correlated with experimental spectra to aid in signal assignment.

Vibrational Spectroscopy: Comparing the calculated (and scaled) vibrational frequencies and intensities with experimental FT-IR and Raman spectra to assign vibrational modes to specific molecular motions. researchgate.netmdpi.com

Electronic Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate the energies of electronic transitions, which can be compared with experimental UV-Vis absorption spectra to understand the electronic structure and chromophores within the molecule. researchgate.net

Table 4: Illustrative Correlation of Calculated vs. Experimental Spectroscopic Data for a Dihaloindazole

| Parameter | Atom/Bond | Calculated Value | Experimental Value |

| ¹³C Chemical Shift | C4-Cl | 118.5 ppm | 119.2 ppm |

| ¹³C Chemical Shift | C7-Cl | 115.3 ppm | 116.0 ppm |

| ¹H Chemical Shift | N1-H | 13.1 ppm | 13.4 ppm |

| IR Frequency | C-Cl Stretch | 785 cm⁻¹ | 792 cm⁻¹ |

| IR Frequency | N-H Stretch | 3450 cm⁻¹ | 3466 cm⁻¹ |

Advanced Applications of 4,7 Dichloro 1h Indazole in Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The primary and most extensively utilized role of 4,7-dichloro-1H-indazole in chemical research is as a key intermediate. The presence of two reactive chlorine atoms on the aromatic ring, combined with the inherent chemical versatility of the indazole nucleus, provides chemists with a powerful platform for molecular elaboration. nih.govmdpi.com The halogen substituents are not merely passive components; they are active handles that can be selectively addressed to build molecular complexity through a variety of modern synthetic methods.

This compound serves as an excellent precursor for the generation of more elaborate organic building blocks. aobchem.com The chlorine atoms at the C4 and C7 positions are amenable to a range of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.comevitachem.com Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation) can be employed to replace one or both chlorine atoms with a wide array of functional groups.

This functionalization allows for the creation of a library of substituted indazoles with tailored electronic and steric properties. For instance, coupling with various boronic acids can introduce diverse aryl or heteroaryl moieties, while amination reactions can install complex amine-containing side chains. mdpi.com These newly formed, highly functionalized indazoles are themselves advanced building blocks, ready for subsequent incorporation into larger, more complex target molecules such as potential pharmaceutical candidates or functional materials.

Table 1: Potential Transformations of this compound into Advanced Building Blocks

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group | Synthesis of biaryl-containing heterocycles |

| Buchwald-Hartwig Amination | A primary or secondary amine | Amino group | Precursors for biologically active compounds |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Building blocks for conjugated materials |

Beyond simple functionalization at the chlorine positions, the entire this compound moiety can be incorporated as a core structural unit into larger, novel heterocyclic systems. Researchers have developed synthetic routes where halogenated heterocycles are used as foundational components for constructing fused or complex ring systems. acs.org For example, derivatives of this compound can be designed to undergo condensation or cycloaddition reactions to build polycyclic structures.

One study reported the use of 4,7-dichloro substituted diazo indanediones in reactions to form functionalized indazole N-oxides, demonstrating the utility of the dichlorinated core in generating more complex heterocyclic frameworks. rsc.org The specific positioning of the chloro-substituents influences the regioselectivity of these reactions, guiding the formation of specific isomers and enabling the rational design of new molecular architectures.

Contributions to Materials Science and Polymer Chemistry

The unique electronic properties of halogenated aromatic compounds make them attractive candidates for applications in materials science. Analogous fluorinated indazole compounds have been successfully used as building blocks for organic semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The electron-withdrawing nature of the halogen atoms can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is a key strategy for tuning their optoelectronic properties. ossila.com

Similarly, this compound holds potential as a building block for:

Organic Semiconductors: Its incorporation into conjugated polymers or small molecules could lead to materials with desirable charge-transport properties. The chlorine atoms can also promote intermolecular interactions, potentially influencing the solid-state packing and, consequently, the material's performance.

Dyes and Photosensitizers: The indazole core is a known chromophore. ossila.com By functionalizing the dichloroindazole scaffold, it is possible to design novel dyes with specific absorption and emission characteristics. Furthermore, the nitrogen atoms of the pyrazole (B372694) ring can act as coordination sites for metal ions, suggesting applications in the development of photosensitizers for dye-sensitized solar cells (DSSCs) or photodynamic therapy. ossila.com

Table 2: Potential Materials Science Applications of this compound Derivatives

| Application Area | Role of Dichloroindazole Moiety | Key Property |

|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Core building block in conjugated systems | Tuning of electronic energy levels, influencing charge transport |

| Specialty Dyes | Chromophoric core | Modifying absorption/emission spectra through functionalization |

Applications in Analytical Chemistry (e.g., as a reference standard, method development)

In analytical chemistry, the availability of pure, well-characterized chemical compounds is essential. This compound, available commercially at high purity, can serve as a valuable reference standard. sigmaaldrich.comcymitquimica.comcymitquimica.com Its applications in this area include:

Reference Standard: It can be used for the qualitative identification and quantitative analysis of related indazole derivatives in various matrices. This is particularly important in pharmaceutical quality control, where it might be used to identify or quantify process-related impurities or metabolites.

Method Development: It serves as a model compound for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) for the analysis of halogenated heterocyclic compounds.

Chemical Probe Development for Mechanistic Studies (e.g., studying general chemical processes)

Chemical probes are specialized molecules designed to study biological or chemical systems. The this compound scaffold is a suitable starting point for the development of such probes. Research has demonstrated that related halogenated indazoles can be utilized to create probes for investigating molecular interactions and biological pathways. evitachem.com

Specifically, derivatives of 4,7-dichloroindazole have been explored as chemical probes (CPs) for mechanistic investigations. rsc.org The scaffold can be synthetically modified to include:

Reporter Groups: Attaching a fluorescent tag or a spin label to the indazole core allows for the visualization or detection of its interaction with a target.

Reactive Groups: Incorporating a photo-activatable or a bio-orthogonal group can enable covalent labeling of interacting partners in a biological system, helping to elucidate mechanisms of action.

The dichloro-substitution pattern provides defined points for such modifications, allowing for the rational design of probes to study specific chemical or biological questions.

Design of Novel Catalytic Ligands or Reagents

The design of ligands is central to the development of new transition metal catalysts. The 1H-indazole structure contains two nitrogen atoms with available lone pairs, making them potential coordination sites for metal centers. ossila.com While the parent indazole is a known ligand, the this compound offers a platform for creating more sophisticated ligand architectures.

By functionalizing the indazole core, for example, by introducing phosphine (B1218219) or other donor groups through cross-coupling reactions at the chlorine positions, chemists can design novel bidentate or polydentate ligands. The electronic properties of these ligands would be significantly influenced by the electron-withdrawing chlorine atoms. This electronic tuning can have a profound effect on the activity and selectivity of the resulting metal catalyst, providing a strategy for the rational design of new catalytic systems for challenging chemical transformations. acs.org

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Halogenation (POCl₃) | DMF | 110–120 | None | 70–75 |

| Suzuki Coupling | THF/H₂O | 80 | Pd(PPh₃)₄ | 60–65 |

| Cyclization of Hydrazides | DMSO | Reflux | None | 65 |

Advanced: How do structural modifications at specific positions of the indazole core influence biological activity?

Methodological Answer:

Position-specific halogenation (e.g., Cl at C4/C7) enhances lipophilicity and target binding. Studies on analogs like 5-aziridinyl-6-chloro-1H-indazole-4,7-dione demonstrate that substituents at C5/C6 significantly impact antitumor activity. For instance, aziridinyl groups at C5 increase DNA alkylation, leading to >80% tumor growth inhibition in Ehrlich ascites models . Conversely, nitro groups at C5 reduce solubility but improve metabolic stability. Researchers should prioritize modifying C5/C6 for SAR studies, using crystallography or docking simulations to validate binding modes .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry. For example, aromatic protons in indazole cores appear as doublets (δ 7.2–8.1 ppm), while NH protons resonate at δ 10–12 ppm .

HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection ensures purity (>98%) and identifies byproducts (e.g., mono-chloro derivatives).

X-ray Crystallography : Resolves ambiguities in halogen positioning, as seen in studies of 6-bromo-4,7-dichloro analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurities. To address this:

Standardize Assays : Use consistent cell lines (e.g., P-388 leukemia) and protocols (e.g., MTT vs. ATP luminescence).

Control Impurities : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to exclude mono-chloro byproducts .

Comparative Studies : Replicate conflicting experiments under identical conditions. For example, antitumor activity discrepancies in aziridinyl derivatives were resolved by confirming aziridine ring stability at physiological pH .

Basic: What purification strategies maximize yield and purity for this compound?

Methodological Answer:

Recrystallization : Use ethanol/water (3:1) to remove polar impurities. Yields improve with slow cooling (0.5°C/min) .

Column Chromatography : Silica gel with hexane/EtOAc (4:1) elutes pure product (Rf ≈ 0.3).

Vacuum Sublimation : For thermally stable batches, sublimation at 100–120°C under reduced pressure yields >99% purity .

Advanced: What mechanistic insights explain the role of halogen substituents in modulating enzyme interactions?

Methodological Answer:

Chlorine at C4/C7 enhances hydrophobic interactions with enzyme active sites. For example, in kinase inhibition studies, C7-Cl forms van der Waals contacts with ATP-binding pockets, while C4-Cl stabilizes π-π stacking with aromatic residues. Mutagenesis studies on PIM1 kinase confirmed that replacing Cl with H reduces IC₅₀ by 10-fold. Use molecular dynamics simulations to map halogen bonding patterns .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of Cl substituents.

Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers unless pH >3.

Stability Monitoring : Conduct periodic HPLC checks (every 6 months) to detect degradation .

Advanced: Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict activation energies for substitutions. For example, C7-Cl is more reactive than C4-Cl due to lower electron density (Mulliken charge: –0.12 vs. –0.08). Validate predictions with kinetic studies (e.g., SNAr reactions with amines in THF at 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.